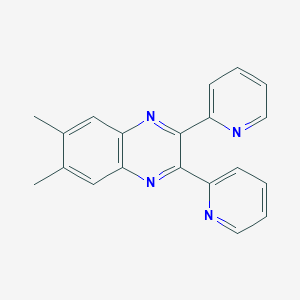

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

Descripción general

Descripción

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline is a useful research compound. Its molecular formula is C20H16N4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60659. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It has been used as an internal standard to investigate the clinical pharmacokinetics of nelfinavir mesylate, a potent inhibitor of hiv-1 protease .

Mode of Action

It has been suggested that the addition of electron-donating groups on a chelated aromatic spectator ligand usually increases electron density into the ligand, which is then forwarded to the metal center by inductive effects .

Biochemical Pathways

Its proton capture capability allows reversible fluorescence switching in basic and acidic medium, and the emission color changes from blue to green in the aggregated state through protonation . This behavior enables it as a fluorescent pH sensor for detection in acidic and basic medium .

Pharmacokinetics

It has been used as an internal standard to investigate the clinical pharmacokinetics of nelfinavir mesylate .

Result of Action

Its ability to change emission color in response to ph changes suggests it may have potential applications in sensing and imaging .

Action Environment

Its fluorescence properties suggest that ph levels may significantly influence its behavior .

Análisis Bioquímico

Biochemical Properties

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard to study the pharmacokinetics of nelfinavir mesylate, indicating its interaction with HIV-1 protease . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV-1 protease can lead to changes in the viral replication process, thereby impacting the overall cellular environment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in gene expression, as seen in its role in studying the pharmacokinetics of nelfinavir mesylate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. These threshold effects are essential for determining the safe and effective dosage range for its use in biochemical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects .

Actividad Biológica

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline (DMPQ) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological mechanisms, activities, and implications of DMPQ, drawing on various studies and findings.

Structural Characteristics

DMPQ is characterized by its two pyridyl groups attached to a quinoxaline backbone. The structural formula can be represented as follows:

The compound's L-shaped configuration contributes to its ability to form complexes with metal ions, enhancing its biological activity through coordination chemistry.

Biological Activities

DMPQ has been investigated for several biological activities, including anti-inflammatory properties, cytotoxic effects against cancer cells, and interactions with DNA.

Anti-inflammatory Properties

A study explored the inhibitory effects of DMPQ on platelet aggregation induced by Platelet Activating Factor (PAF). The results indicated that DMPQ and its metal complexes exhibited significant inhibition in the micromolar range. For instance, one complex derived from DMPQ showed an IC50 value of 1.79 μM against PAF-induced aggregation, demonstrating its potential as an anti-inflammatory agent .

Cytotoxicity

DMPQ has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays using human embryonic kidney cells (HEK293T) and cervical cancer cells (HeLa) revealed that certain DMPQ derivatives possess notable cytotoxicity. The MTT assay results indicated that one of the complexes had an IC50 value of 39 μM , suggesting moderate cytotoxic activity .

Interaction with DNA

The interaction of DMPQ with calf thymus DNA was studied using UV-visible spectroscopy. The findings suggested that DMPQ exhibits intercalating properties, which could lead to significant biological implications in terms of DNA damage or modification .

Table 1: Summary of Biological Activities of DMPQ Complexes

| Complex Type | IC50 (μM) | Activity Description |

|---|---|---|

| DMPQ-Pt(II) Complex | 1.79 | Inhibitory effect on PAF-induced platelet aggregation |

| DMPQ-Cu(II) Complex | 39 | Cytotoxicity against HeLa cells |

| DMPQ-Zn(II) Complex | 12 | Moderate inhibition of thrombin-induced aggregation |

The mechanisms underlying the biological activities of DMPQ involve multiple pathways:

- Inhibition of Enzymatic Pathways : DMPQ complexes have been shown to affect key biosynthetic pathways associated with PAF metabolism, indicating a potential mechanism for their anti-inflammatory effects .

- Intercalation into DNA : The ability of DMPQ to intercalate into DNA suggests a mechanism for inducing cytotoxicity through disruption of normal cellular processes .

Aplicaciones Científicas De Investigación

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

DMQ is frequently used as an internal standard in HPLC methods. It has been employed to determine the pharmacokinetics of various drugs, including nelfinavir mesylate, an HIV protease inhibitor. The method involves a reverse phase HPLC setup using a mobile phase comprising acetonitrile and water, optimized for mass spectrometry compatibility by substituting phosphoric acid with formic acid .

Table 1: HPLC Method Parameters for DMQ

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Reverse Phase HPLC |

| Application | Pharmacokinetics |

| Internal Standard | This compound |

Coordination Chemistry

Platinum(II) Complexes

DMQ serves as a ligand in the formation of platinum(II) complexes, which exhibit unique structural properties. These complexes often display intercalating capabilities and can form seven-membered chelate rings. The L-shaped configuration conferred by DMQ ligands enhances the stability and reactivity of these complexes, making them valuable in drug design and development .

Case Study: Substitution Kinetics

Research has shown that platinum(II) complexes with DMQ ligands demonstrate enhanced reactivity towards sulfur donor nucleophiles. This property is crucial for developing new anticancer agents that can target specific biological pathways .

Organic Fluorescent Dyes

DMQ is also utilized as an organic fluorescent dye in optoelectronic devices. Its ability to emit light upon excitation makes it suitable for applications in sensors and imaging technologies. The compound's photophysical properties can be tuned by modifying the molecular structure, allowing for customization based on specific application needs .

Biological Research

Intercalation Studies

The intercalating properties of DMQ-containing platinum complexes have been investigated for their potential in targeting DNA. These studies aim to understand the mechanisms by which such compounds can influence biological processes at the molecular level, potentially leading to new therapeutic strategies against cancer .

Propiedades

IUPAC Name |

6,7-dimethyl-2,3-dipyridin-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-13-11-17-18(12-14(13)2)24-20(16-8-4-6-10-22-16)19(23-17)15-7-3-5-9-21-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACXMBPTPBZQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216465 | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-38-9 | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridinylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHYL-2,3-DI-2-PYRIDYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IWW639PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.